molecular formula C18H21BrN4O5S B334091 METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B334091
M. Wt: 485.4 g/mol
InChI Key: OPDQPPUBSMFZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through the reaction of 4-bromo-3-nitro-5-methyl-1H-pyrazole with acetic anhydride under acidic conditions . The thiophene ring is then introduced through a cyclization reaction involving a suitable thiophene precursor .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the key transformations .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[({4-bromo-3-nitro-5-methyl-1H-pyrazol-1

Properties

Molecular Formula

C18H21BrN4O5S

Molecular Weight

485.4 g/mol

IUPAC Name

methyl 2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H21BrN4O5S/c1-10-15(19)16(23(26)27)21-22(10)9-13(24)20-17-14(18(25)28-2)11-7-5-3-4-6-8-12(11)29-17/h3-9H2,1-2H3,(H,20,24)

InChI Key

OPDQPPUBSMFZOS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)[N+](=O)[O-])Br

Origin of Product

United States

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